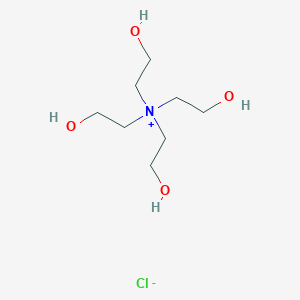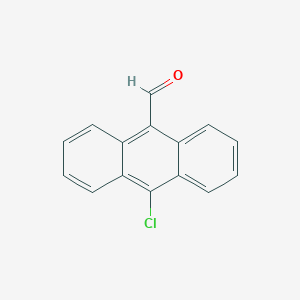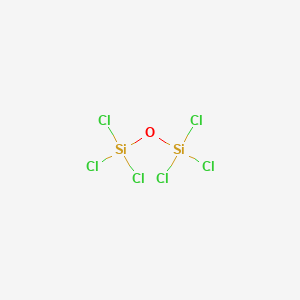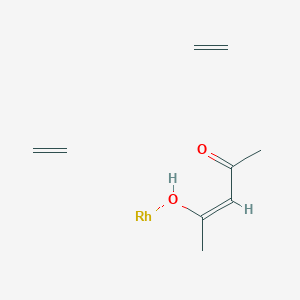
2,5-Diiodobenzene-1,4-diol
Vue d'ensemble
Description
2,5-Diiodobenzene-1,4-diol, also known as 2,5-diiodohydroquinone, is a chemical compound with the molecular formula C6H4I2O2 . It is used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .
Synthesis Analysis
The synthesis of 2,5-Diiodobenzene-1,4-diol can be achieved through consecutive sets of Sonagashira cross-coupling reactions of the bis (triflate) derivative of 4,5-diiodobenzene-1,2-diol . The initial coupling reactions proceeded with nearly complete selectivity for the reaction at the Ar–I linkages .Molecular Structure Analysis
The molecular structure of 2,5-Diiodobenzene-1,4-diol consists of 6 carbon atoms, 4 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H .Chemical Reactions Analysis
The on-surface reaction processes of 1,4-dibromo-2,5-diiodobenzene (C6H2Br2I2) on Au (111) and Ag (100) were systematically investigated under ultra-high vacuum conditions . The regioselective synthesis of nonsymmetric tetraalkynylarenes has been readily achieved through consecutive sets of Sonagashira cross-coupling reactions of the bis (triflate) derivative of 4,5-diiodobenzene-1,2-diol .Physical And Chemical Properties Analysis
2,5-Diiodobenzene-1,4-diol is a solid at 20 degrees Celsius . It has a molecular weight of 361.90 g/mol . The compound has a topological polar surface area of 40.5 Ų .Applications De Recherche Scientifique
Chemical Properties
“2,5-Diiodobenzene-1,4-diol” is a solid compound with the linear formula C6H4I2O2 . and is typically stored in a dark, dry place at temperatures between 2-8°C . It appears as a white to light yellow to light orange powder or crystal .
Safety Information
This compound is classified under the GHS07 pictogram with the signal word "Warning" . It can cause skin and eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Synthesis of Martinellic Acid
“2,5-Diiodobenzene-1,4-diol” is used as a precursor in the synthesis of martinellic acid . Martinellic acid is a useful compound in various chemical reactions and studies.
Preparation of 1,4-Bis (p-R-Phenylethynyl)benzenes
This compound is also used in the preparation of 1,4-bis (p-R-phenylethynyl)benzenes . These compounds have applications in the field of organic chemistry and materials science.
Synthesis of Oligo (1,4-Phenylene Ethynylene)
“2,5-Diiodobenzene-1,4-diol” is employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene , which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) . This oligomer has potential applications in the field of optoelectronics.
Suzuki Reaction
“2,5-Diiodobenzene-1,4-diol” is used in the Suzuki reaction , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.
Safety and Hazards
Orientations Futures
1,4-Diiodobenzene is used in Suzuki reaction and as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes . It is also employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) . This suggests potential future directions for the use of 2,5-Diiodobenzene-1,4-diol in similar applications.
Propriétés
IUPAC Name |
2,5-diiodobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLGDTUOWIFMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594241 | |
| Record name | 2,5-Diiodobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13064-64-7 | |
| Record name | 2,5-Diiodobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

